2,3-Dimethyl-4-(methylthio)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

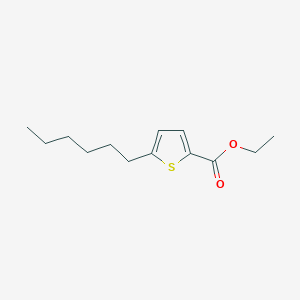

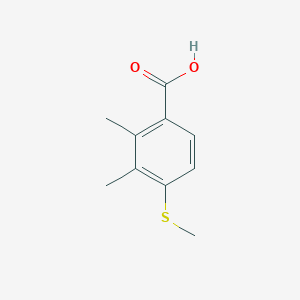

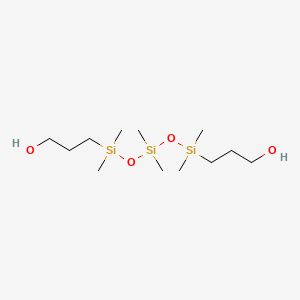

2,3-Dimethyl-4-(methylthio)benzoic acid is a chemical compound with the molecular formula C8H8O2S . It is a derivative of benzoic acid, which is a type of aromatic carboxylic acid . This compound is often used in laboratory settings .

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . After the reaction is completed, the product is purified and analyzed using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis

The structural analysis of this compound can be carried out using powder X-ray diffraction (PXRD) data . Theoretical DFT calculations using the B3LYP correlation functional can reveal the energy gap of HOMO–LUMO orbitals .Physical And Chemical Properties Analysis

This compound is a light yellow to beige crystalline powder . Its melting point is 192-196 °C, and it has a predicted boiling point of 319.0±25.0 °C . The compound has a predicted density of 1.28±0.1 g/cm3 .Mécanisme D'action

- The primary target of 2,3-Dimethyl-4-(methylthio)benzoic acid is not well-documented in the available literature. However, we know that it has been studied for its protective effects against cisplatin-induced nephrotoxicity in rats .

- The benzylic position (the carbon adjacent to the aromatic ring) can undergo nucleophilic substitution reactions due to its relative stability compared to other alkyl carbons .

Target of Action

Mode of Action

Result of Action

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 2,3-Dimethyl-4-(methylthio)benzoic acid in laboratory experiments include its low cost, its availability in a variety of forms, and its ease of synthesis. Additionally, this compound has a wide range of applications in scientific research, making it a versatile and useful compound. The main limitation of using this compound in laboratory experiments is that it is a relatively new compound, and as such, its long-term effects are not yet known.

Orientations Futures

For research on 2,3-Dimethyl-4-(methylthio)benzoic acid include further investigation into its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further research should be conducted on the long-term effects of this compound, as well as its potential toxicity. Additionally, further research should be conducted on the mechanisms of action of this compound, as well as its potential interactions with other compounds. Finally, further research should be conducted on the potential applications of this compound in the fields of medicine, biochemistry, and chemistry.

Méthodes De Synthèse

2,3-Dimethyl-4-(methylthio)benzoic acid can be synthesized through a variety of methods, including the reaction of dimethyl sulfoxide and 4-methylthiobenzoic acid, the reaction of dimethyl sulfide and 4-methylthiobenzoic acid, and the reaction of dimethyl sulfide and 4-methylthiobenzaldehyde. The synthesis of this compound is relatively simple and can be easily performed in a laboratory setting.

Applications De Recherche Scientifique

2,3-Dimethyl-4-(methylthio)benzoic acid is widely used in scientific research due to its ability to act as an inhibitor of certain enzymes, such as acetylcholinesterase and monoamine oxidase. It is also used as a substrate for the study of enzymes and as a reagent in the synthesis of other compounds. This compound has also been used in the study of the structure and function of proteins, as well as in the study of the structure and function of DNA.

Safety and Hazards

Propriétés

IUPAC Name |

2,3-dimethyl-4-methylsulfanylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2S/c1-6-7(2)9(13-3)5-4-8(6)10(11)12/h4-5H,1-3H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXBKCMCHHVILIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)SC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol hydrochloride](/img/structure/B6296713.png)

![6,8-Dibromo-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B6296737.png)